REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:8][C:7](=[O:9])[CH:6]=[CH:5][N:4]=1.[Li+].[CH3:11][Si]([N-][Si](C)(C)C)(C)C.CI.O>CN(C=O)C>[CH3:11][N:8]1[C:7](=[O:9])[CH:6]=[CH:5][N:4]=[C:3]1[S:2][CH3:1] |f:1.2|
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Name
|
|
Quantity
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6.29 g
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Type
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reactant
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Smiles
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CSC1=NC=CC(N1)=O
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Name
|
|
Quantity
|
9.58 g
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
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Smiles
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CI
|
Name
|
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Quantity
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300 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the reaction was stirred at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was warmed to RT
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Type
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STIRRING
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Details
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stirred for 20.75 h
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Duration
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20.75 h
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Type
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EXTRACTION
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Details
|
extracted exhaustively with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
purified on silica gel (3:1→3:2→1:1 hexanes/EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=CC1=O)SC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |